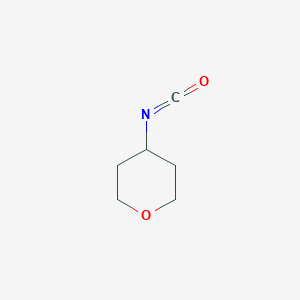

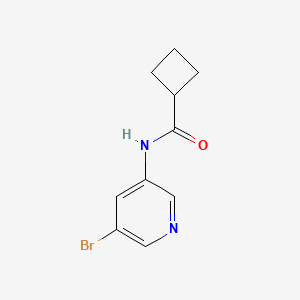

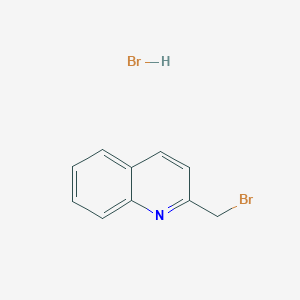

![molecular formula C10H14N6 B1532866 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 1374251-00-9](/img/structure/B1532866.png)

1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amin

Übersicht

Beschreibung

“1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a type of pyrimidopyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring . Pyrimidopyrimidines are known for their biological significance and are used on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of such compounds involves various methods. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . The synthesis of these compounds is significant and has been studied extensively .Molecular Structure Analysis

The molecular structure of “1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is complex due to the presence of multiple rings and nitrogen atoms . Detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound shows reactivity with various substituents linked to the ring carbon and nitrogen atoms . It also exhibits inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells .Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Diese Verbindung hat sich als vielversprechend erwiesen, um Zellen vor Nekroptose zu schützen und den nekrotischen Zelltod von vaskulären Endothelzellen, der durch Tumorzellen induziert wird, zu mindern . Sie wurde auch als Inhibitor für Mycobacterium tuberculosis TMPK untersucht .

Chemie und Wirkstoffdesign

Sie wurde als potenter Inhibitor von RIPK1 mit guter Kinaseselektivität identifiziert . Darüber hinaus war sie Teil von Studien zur Optimierung der lipophilen Substitution innerhalb einer Reihe von Verbindungen zur ATP-kompetitiven Hemmung der PKB-Kinase .

Mehrkomponentenreaktionen (MCR)

Pyrimidine, einschließlich Derivate wie unsere Verbindung von Interesse, werden in MCRs aufgrund ihrer verschiedenen pharmakologischen Eigenschaften wie antibakterieller, antiviraler und anticancerogener Aktivitäten eingesetzt .

Kinasehemmung

Die Verbindung war an der Entdeckung von nanomolaren Inhibitoren beteiligt, die Selektivität für die Hemmung von PKB gegenüber PKA aufweisen .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit kinases such as pkb and RIPK1 , which play crucial roles in cellular processes such as cell proliferation and necroptosis .

Mode of Action

It’s worth noting that similar compounds have been found to act as atp-competitive inhibitors , suggesting that “1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential targets, it’s likely that this compound affects pathways related to cell proliferation and necroptosis .

Pharmacokinetics

Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .

Result of Action

Similar compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. This interaction is ATP-competitive and has been observed to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown significant effects. It has been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Molecular Mechanism

The molecular mechanism of action of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with PKB. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing ATP from binding, thereby inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of downstream targets of PKB, ultimately influencing cell survival and proliferation pathways .

Temporal Effects in Laboratory Settings

It has been observed that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance . This suggests that the effects of the compound may decrease over time due to its metabolism and clearance from the system.

Dosage Effects in Animal Models

The effects of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine at different dosages in animal models have not been fully explored. It has been reported that representative compounds strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Metabolic Pathways

It has been observed that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo .

Eigenschaften

IUPAC Name |

1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h5-7,12H,1-4H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOWGQUGVMJJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in pharmaceutical chemistry?

A1: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial intermediate in synthesizing Ibrutinib []. This drug, Ibrutinib, is a targeted therapy used in treating certain types of blood cancers. The preparation method outlined in the research utilizes a Mitsunobu reaction between 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine to efficiently yield this vital intermediate [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

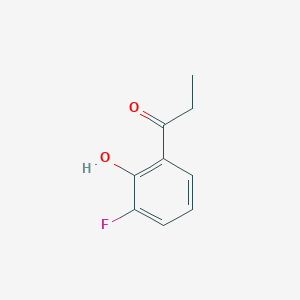

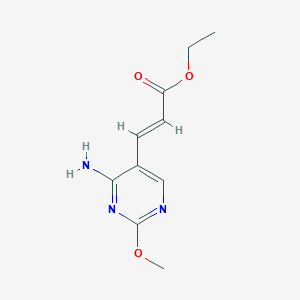

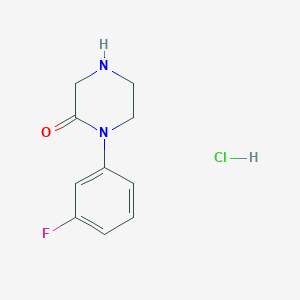

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)

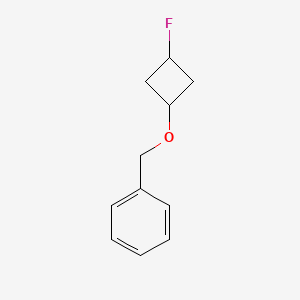

![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)